molecular formula C14H15O2PS2 B14385185 S-Methyl (diphenylphosphoryl)methanesulfinothioate CAS No. 87762-74-1

S-Methyl (diphenylphosphoryl)methanesulfinothioate

Cat. No.: B14385185
CAS No.: 87762-74-1
M. Wt: 310.4 g/mol
InChI Key: YYGWGBGRUUJZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Methyl (diphenylphosphoryl)methanesulfinothioate is a chemical compound with the molecular formula C2H6OS2. It is also known by other names such as dimethyldisulfide, S-oxide, and methanesulfinothioic acid, S-methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl (diphenylphosphoryl)methanesulfinothioate typically involves the reaction of methanesulfinothioic acid with methylating agents. One common method is the reaction of methanesulfinothioic acid with dimethyl sulfate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

S-Methyl (diphenylphosphoryl)methanesulfinothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism of action of S-Methyl (diphenylphosphoryl)methanesulfinothioate involves its interaction with molecular targets and pathways within cells. The compound can act as an electrophile, reacting with nucleophiles such as thiols and amines . This interaction can lead to the formation of covalent bonds, altering the function of proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl (diphenylphosphoryl)methanesulfinothioate is unique due to its specific chemical structure, which imparts distinct reactivity and properties.

Properties

CAS No.

87762-74-1

Molecular Formula

C14H15O2PS2

Molecular Weight

310.4 g/mol

IUPAC Name

[methylsulfanylsulfinylmethyl(phenyl)phosphoryl]benzene

InChI

InChI=1S/C14H15O2PS2/c1-18-19(16)12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

YYGWGBGRUUJZJW-UHFFFAOYSA-N

Canonical SMILES

CSS(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.